C-1027

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

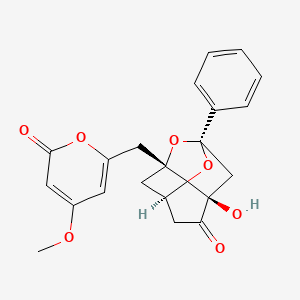

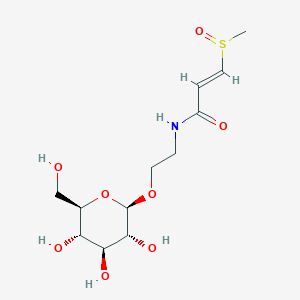

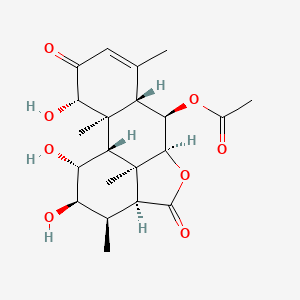

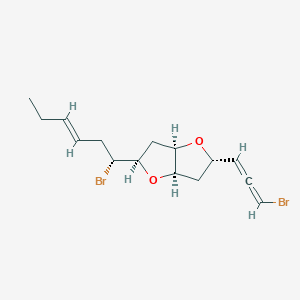

C-1027 is a macrolide. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Molecular Architecture

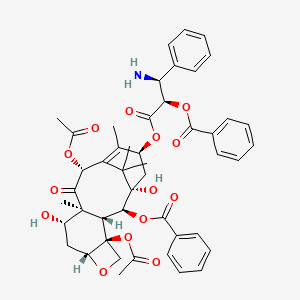

C-1027, a potent antitumor agent, is notable for its unique molecular structure and mechanism of action. The biosynthesis gene cluster of this compound, identified in Streptomyces globisporus, comprises an iterative type I polyketide synthase, which is distinct from previously known bacterial polyketide synthases. This gene cluster highlights a general polyketide pathway for the biosynthesis of enediyne antibiotics and reveals a convergent strategy for the biosynthesis of the this compound chromophore from four building blocks (Liu, Christenson, Standage, & Shen, 2002).

Antitumor Mechanism and Chromophore Interaction

This compound is composed of a highly reactive chromophore and an apoprotein. The chromophore is responsible for DNA cleavage, while the apoprotein functions as its carrier. The interaction between these components, particularly the chromophore-mediated abstraction of hydrogens from the apoprotein, plays a crucial role in the antitumor activities of this compound. A designed engineered this compound apoprotein has been shown to decelerate self-decomposition, enhancing stability and potentially improving anticancer efficacy (Usuki, Inoue, Hirama, Tanaka, et al., 2004).

Chromosomal and Telomere Dysfunction

Research on human colon carcinoma cells treated with this compound revealed significant chromosomal aberrations and telomere dysfunction. This compound induces a higher frequency of chromosome misrejoining compared to ionizing radiation, highlighting its potential as a potent cytotoxic agent. These chromosomal anomalies are not due to increased induction or reduced repair of DNA strand breaks, but rather due to the unique interaction of this compound with the genome (McHugh, Gawron, Matsui, & Beerman, 2005).

Apoprotein Structure and Function

The solution structures of the this compound apoprotein and its complex with the chromophore have been determined, revealing a hydrophobic pocket that binds the chromophore. This understanding of the apoprotein's structure is essential for grasping how it stabilizes and releases the chromophore, which is crucial for the antitumor activity of this compound (Tanaka, Fukuda-Ishisaka, Hirama, & Otani, 2001).

Gene Clustering and Antibiotic Production

Genes essential for the production of this compound in Streptomyces globisporus are clustered with the cagA gene, which encodes the this compound apoprotein. This clustering is significant for understanding the biosynthesis of this compound and offers a foundation for future genetic and biochemical investigations into its production (Liu & Shen, 2000).

Eigenschaften

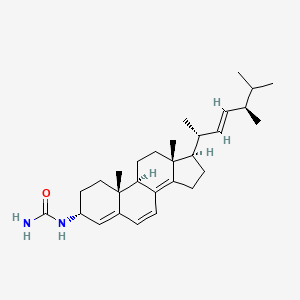

Molekularformel |

C43H42ClN3O13 |

|---|---|

Molekulargewicht |

844.3 g/mol |

IUPAC-Name |

[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-25-hydroxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3(25),4,6(24),13(23),16,18-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |

InChI |

InChI=1S/C43H42ClN3O13/c1-21-39(52)46-34-26(17-25(54-6)18-30(34)56-21)40(53)57-31-20-55-33(49)19-28(45)23-15-27(44)37(29(48)16-23)58-32-11-7-9-22(31)12-13-24-10-8-14-43(24,32)60-41-36(51)35(50)38(47(4)5)42(2,3)59-41/h8-10,14-18,28,31-32,35-36,38,41,48,50-51H,1,19-20,45H2,2-6H3,(H,46,52)/b22-9+/t28-,31-,32+,35-,36+,38-,41-,43+/m0/s1 |

InChI-Schlüssel |

DGGZCXUXASNDAC-QQNGCVSVSA-N |

Isomerische SMILES |

CC1([C@H]([C@H]([C@H]([C@@H](O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5Cl)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C |

Kanonische SMILES |

CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5Cl)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C |

Synonyme |

C 1027 C-1027 C1027 chromophore C1027 chromoprotein lidamycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)